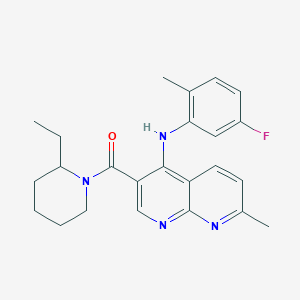

3-(2-ethylpiperidine-1-carbonyl)-N-(5-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine

Description

This compound is a 1,8-naphthyridine derivative featuring a 7-methyl group, a 3-(2-ethylpiperidine-1-carbonyl) substituent, and an N-(5-fluoro-2-methylphenyl)amine moiety. The 1,8-naphthyridine core is a bicyclic aromatic system known for its versatility in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications .

Properties

IUPAC Name |

(2-ethylpiperidin-1-yl)-[4-(5-fluoro-2-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN4O/c1-4-18-7-5-6-12-29(18)24(30)20-14-26-23-19(11-9-16(3)27-23)22(20)28-21-13-17(25)10-8-15(21)2/h8-11,13-14,18H,4-7,12H2,1-3H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPQDJGCMOQXJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=C(C=CC(=C4)F)C)C=CC(=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethylpiperidine-1-carbonyl)-N-(5-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the substituted phenyl group and the piperidine ring. Key steps may include:

Formation of the Naphthyridine Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.

Substitution Reactions: Introduction of the 5-fluoro-2-methylphenyl group through nucleophilic aromatic substitution.

Coupling Reactions: Attachment of the piperidine ring via amide or amine coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of suitable solvents to facilitate reactions and purifications.

Temperature and Pressure Control: Maintaining optimal reaction conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethylpiperidine-1-carbonyl)-N-(5-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of nitro groups or carbonyl compounds.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, ethanol, dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-(2-ethylpiperidine-1-carbonyl)-N-(5-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine exhibit significant anticancer properties. A study on Mannich bases showed that certain derivatives demonstrated cytotoxicity against various cancer cell lines, including breast cancer and leukemia cells. The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar naphthyridine derivatives have been investigated for their antibacterial and antifungal properties. They may act by disrupting cellular processes in pathogens or by inhibiting essential enzymes .

Neurological Applications

Given the presence of piperidine in its structure, this compound may also be explored for neuropharmacological applications. Piperidine derivatives are often studied for their effects on neurotransmitter systems, which could lead to new treatments for neurological disorders .

Case Study 1: Anticancer Efficacy

A systematic review highlighted the efficacy of Mannich bases as anticancer agents. One derivative demonstrated IC₅₀ values lower than 2 µg/mL against human breast cancer cell lines (MCF-7). This suggests that modifications to the naphthyridine core could enhance cytotoxicity and selectivity towards cancer cells .

Case Study 2: Antimicrobial Activity

In a comparative study of naphthyridine derivatives, one compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study indicated that structural modifications, such as the introduction of fluorine atoms (as seen in this compound), could enhance antimicrobial potency .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-(2-ethylpiperidine-1-carbonyl)-N-(5-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable 1,8-Naphthyridine Derivatives

Key Observations :

- Electron-Withdrawing Effects : The 5-fluoro group in the target compound may enhance binding to electron-rich enzyme pockets compared to bromo (3e) or methoxy (3f) substituents .

- Acid-Base Properties : Unlike Compound 33 (carboxylic acid, pKa ~4–5), the target’s amide and amine groups render it neutral at physiological pH, influencing solubility and protein interactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Melting Points : Derivatives with polar groups (e.g., 3f with methoxy, 194–196°C) exhibit higher melting points than lipophilic analogs (e.g., 3h with isobutyl, 151–153°C) . The target compound’s melting point is unreported but expected to align with ethylpiperidine’s moderate lipophilicity.

- Synthesis Yields : Yields for trifluoromethyl-substituted derivatives (3e, 3f: 80–85%) are higher than for bulky substituents (3i: 12%), suggesting steric hindrance impacts efficiency .

Biological Activity

The compound 3-(2-ethylpiperidine-1-carbonyl)-N-(5-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a synthetic derivative belonging to the class of naphthyridine-based compounds. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described using its molecular formula and molecular weight of approximately 373.47 g/mol. The structure includes a naphthyridine core, which is known for its diverse biological activities.

Research indicates that the compound exhibits significant activity at various neurotransmitter receptors, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). It has been shown to inhibit the uptake of neurotransmitters, thereby enhancing their availability in the synaptic cleft.

Affinity for Neurotransmitter Transporters

The compound's affinity for DAT and SERT has been evaluated through in vitro studies. It demonstrated:

- Dopamine Transporter (DAT) : High affinity with an inhibition constant () in the low nanomolar range.

- Serotonin Transporter (SERT) : Moderate affinity with a significantly higher than that for DAT.

Pharmacological Studies

Several studies have been conducted to assess the pharmacological profile of this compound:

- In Vitro Studies :

-

In Vivo Studies :

- Animal models have indicated that administration of the compound leads to increased locomotor activity, which is often associated with dopaminergic stimulation. This aligns with its mechanism as a DAT inhibitor.

Case Studies

A notable study involved the evaluation of various derivatives of naphthyridine compounds, including our target compound. The results highlighted:

- Enhanced efficacy in models of depression when combined with other antidepressants.

- Reduced side effects compared to traditional SSRIs and SNRIs, attributed to its selective action on DAT over SERT .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C21H28FN3O |

| Molecular Weight | 373.47 g/mol |

| DAT | Low nanomolar range |

| SERT | Higher than DAT |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.